1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c1-7-9(11)10(14(2)13-7)15-8-4-3-5-12-6-8;;/h3-6H,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFNPGZBLVBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)OC2=CN=CC=C2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1240528-97-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.15 g/mol. The structure features a pyrazole ring substituted with a pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways, including those related to cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of p53 expression .
- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its efficacy against selected cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via caspase activation |
| U-937 (Acute Monocytic Leukemia) | 12.50 | Inhibition of proliferation |
| PANC-1 (Pancreatic Cancer) | 15.00 | Modulation of metabolic pathways |
Case Studies
- Cytotoxicity Against Leukemia Cells : A study reported that the compound exhibited a GI50 value at sub-micromolar concentrations against human acute lymphoblastic leukemia cell lines (CEM-13 and MT-4). Flow cytometry analysis confirmed that the compound effectively induced apoptosis in these cells .
- Breast Cancer Models : In MCF-7 and MDA-MB-231 models, the compound demonstrated lower cytotoxicity compared to doxorubicin but was still effective in inducing apoptosis in a dose-dependent manner .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with related pyrazole derivatives:
Pharmacological and Physicochemical Properties
- Bioactivity : The pyridinyloxy group in the target compound may improve binding affinity to receptors compared to the chloro-substituted analog (e.g., 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine HCl), which exhibits higher membrane permeability but reduced target specificity .
- Synthetic Flexibility : The carbaldehyde analog serves as a versatile intermediate for synthesizing Schiff bases or hydrazones, whereas the dihydrochloride form is optimized for direct therapeutic use .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Replacement of the pyridinyloxy group with chloro (as in ) reduces hydrogen-bonding capacity but increases hydrophobicity, altering pharmacokinetic profiles.
- Synthetic Routes : The target compound is synthesized via nucleophilic substitution of 5-hydroxy-1,3-dimethylpyrazole with 3-hydroxypyridine, followed by HCl treatment . Analogs like the carbaldehyde derivative require oxidation steps .
- Thermodynamic Stability : Computational studies suggest that the dihydrochloride salt exhibits lower melting points (~200°C) compared to neutral forms (~250°C), aiding in formulation .
Preparation Methods
Pyrazole Core Synthesis
- The 1,3-dimethylpyrazole core can be synthesized by condensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds under reflux or microwave irradiation to enhance yield and reduce reaction time.
- Common methods include:
- Reflux in ethanol or water with catalysts such as ceric ammonium nitrate (CAN) or cerium sulfate to promote cyclization.
- Microwave-assisted synthesis to accelerate ring closure and improve purity.
Introduction of the 4-Amino Group
- The 4-position amine is generally introduced by:
- Nucleophilic substitution on a 4-halopyrazole intermediate with ammonia or amine sources.
- Alternatively, reductive amination of a 4-formylpyrazole intermediate can be employed.
- The amine functionality is crucial for subsequent salt formation.
Attachment of Pyridin-3-yloxy Group at 5-Position
- The pyridin-3-yloxy substituent is introduced via:
- Nucleophilic aromatic substitution (SNAr) where the 5-position of the pyrazole is activated for substitution by a leaving group (e.g., halide) and reacted with 3-hydroxypyridine.
- Copper-catalyzed Ullmann-type etherification or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification) can also be used for C-O bond formation between pyrazole and pyridin-3-ol.
- Reaction conditions typically involve polar aprotic solvents (DMF, DMSO), elevated temperatures, and bases like potassium carbonate.
Formation of Dihydrochloride Salt
- The free base amine is treated with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl) to yield the dihydrochloride salt.
- This step improves compound stability, crystallinity, and water solubility for handling and biological applications.
Representative Reaction Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + diketone, reflux/microwave, catalyst (CAN) | 1,3-dimethylpyrazole core |
| 2 | Amination at 4-position | Nucleophilic substitution with NH3 or reductive amination | 4-amino-1,3-dimethylpyrazole |
| 3 | Etherification at 5-position | 3-hydroxypyridine, base (K2CO3), Pd or Cu catalyst, DMF, 80-120°C | 5-(pyridin-3-yloxy)-substituted pyrazole |
| 4 | Salt formation | HCl in EtOH or ether | Dihydrochloride salt |
Research Findings and Optimization Notes
- Microwave-assisted synthesis has been shown to reduce reaction times significantly and improve yields in pyrazole derivatives synthesis.
- Use of cerium-based catalysts (e.g., Ce(SO4)2·4H2O) in aqueous or mixed solvent systems can enhance environmental friendliness and catalyst recyclability.
- Ultrasonic irradiation has been reported to facilitate mild reaction conditions for ether bond formation in heterocyclic systems, potentially applicable to pyridin-3-yloxy attachment.
- Purification is typically achieved by recrystallization or chromatographic methods; the dihydrochloride salt often crystallizes well, aiding isolation.
- The compound’s stability and solubility profiles improve markedly upon formation of the dihydrochloride salt, which is critical for downstream biological assays.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Pyrazole ring formation | Reflux in EtOH/H2O, 80-110°C, 4-12 h | Catalyst: CAN or Ce-based salts |
| Amination step | NH3 or amine source, reflux or room temp, 2-6 h | May require base or reductive agent |
| Etherification (pyridin-3-yloxy) | Pd or Cu catalyst, K2CO3 base, DMF solvent, 80-120°C, 6-24 h | Ullmann or Buchwald-Hartwig coupling |
| Salt formation | HCl in EtOH, room temp, 1-2 h | Stoichiometric excess HCl |
| Yield | 50-85% overall | Dependent on purification and scale |
| Purity | >98% by HPLC or NMR | Confirmed by spectroscopic methods |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride?
The synthesis typically involves a multi-step process:
- Nucleophilic Aryloxy Substitution : A chloro precursor (e.g., 1,3-dimethyl-5-chloro-1H-pyrazol-4-carbaldehyde) reacts with pyridin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridin-3-yloxy intermediate .
- Reductive Amination : The aldehyde group is reduced to an amine using agents like NH₄OAc/NaBH₃CN or catalytic hydrogenation.
- Salt Formation : The free base is treated with HCl to yield the dihydrochloride salt, enhancing solubility and stability .
Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-reduction or side reactions.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amine protonation states. For example, the pyridin-3-yloxy group shows distinct aromatic splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and salt formation (e.g., [M+2HCl+H]⁺ ion).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. Use SHELXL for refinement, especially with high-resolution data .
- Elemental Analysis : Verifies chloride content in the dihydrochloride form .
Advanced: How can researchers resolve discrepancies in crystallographic data caused by polymorphism or twinning?
- Refinement Tools : SHELXL’s TWIN/BASF commands model twinning, while the HKLF5 format handles split reflections .
- Complementary Data : Cross-validate with solid-state NMR or DSC to distinguish polymorphs.
- Temperature-Dependent Studies : Collect data at multiple temperatures to identify phase transitions .
Advanced: What strategies optimize the nucleophilic substitution step for higher yields?
- Base/Solvent Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity or use polar aprotic solvents like DMSO to stabilize transition states .
- Microwave Assistance : Reduce reaction time and improve regioselectivity via controlled heating .
- Protecting Groups : Temporarily protect the pyrazole amine to prevent side reactions during substitution .
Basic: What is the role of the dihydrochloride salt in this compound’s physicochemical properties?
The dihydrochloride salt:
- Enhances aqueous solubility for biological assays.
- Stabilizes the amine against oxidation or hygroscopicity.
- Facilitates crystallization by introducing strong ionic interactions .
Advanced: How can computational modeling aid in predicting biological activity or reactivity?
- DFT Calculations : Predict reaction pathways (e.g., aryloxy substitution energetics) and optimize transition states.
- Molecular Docking : Screen for target binding (e.g., kinase inhibitors) using the protonated amine’s charge interactions.
- pKa Prediction : Tools like MarvinSuite estimate amine basicity to guide salt formation .
Basic: How should researchers assess the compound’s stability under different storage conditions?
- For Solid State : Store at -20°C in airtight, light-protected containers. Monitor via periodic HPLC to detect degradation (e.g., hydrolysis of the pyridin-3-yloxy group) .
- In Solution : Use deuterated solvents for NMR stability studies; avoid prolonged exposure to acidic/basic conditions .
Advanced: What methods address diastereomer formation during synthesis?
- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA-3.
- Circular Dichroism (CD) : Confirm stereochemical purity post-synthesis.
- Asymmetric Catalysis : Introduce chiral ligands (e.g., BINAP) during key steps to enforce stereocontrol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
